molecular formula C16H18O3 B2525497 9-Methymyrrhone CAS No. 1809980-22-0

9-Methymyrrhone

Cat. No.: B2525497
CAS No.: 1809980-22-0
M. Wt: 258.317
InChI Key: YRLDTAQTJKXXFC-QMMMGPOBSA-N
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Description

9-Methymyrrhone is a natural product isolated from the herbs of Commiphora myrrha. It is also known as 9-Methoxymyrrhone and has the molecular formula C₁₆H₁₈O₃ with a molecular weight of 258.31 g/mol . This compound is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and often have significant biological activities.

Scientific Research Applications

9-Methymyrrhone has several scientific research applications, including:

Safety and Hazards

During combustion, 9-Methymyrrhone may emit irritant fumes . It’s recommended to use personal protective equipment such as gloves, eyeshields, and an N95 mask when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methymyrrhone typically involves the extraction from Commiphora myrrha herbs. The compound can be isolated and purified using various chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material.

Chemical Reactions Analysis

Types of Reactions

9-Methymyrrhone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 9-Methymyrrhone involves its interaction with specific molecular targets and pathways. While detailed mechanistic studies are limited, it is known that the compound can modulate various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. Its isolation from Commiphora myrrha also adds to its uniqueness, as it is derived from a natural source with historical significance in traditional medicine .

Properties

IUPAC Name

(8R)-4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-8-5-11-13-9(2)7-19-16(13)15(18-4)10(3)14(11)12(17)6-8/h7-8H,5-6H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLDTAQTJKXXFC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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